Ac-Tyr(SO3H)-Met-Gly-Trp-Met-Thr(SO3H)-N(Me)Phe-NH2
CAS No.:
Cat. No.: VC16596158
Molecular Formula: C48H63N9O16S4
Molecular Weight: 1150.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C48H63N9O16S4 |
|---|---|
| Molecular Weight | 1150.3 g/mol |
| IUPAC Name | [4-[(2S)-2-acetamido-3-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-sulfooxybutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-oxopropyl]phenyl] hydrogen sulfate |
| Standard InChI | InChI=1S/C48H63N9O16S4/c1-28(72-76(66,67)68)42(48(65)57(3)40(43(49)60)24-30-11-7-6-8-12-30)56-45(62)37(20-22-75-5)55-47(64)39(25-32-26-50-35-14-10-9-13-34(32)35)53-41(59)27-51-44(61)36(19-21-74-4)54-46(63)38(52-29(2)58)23-31-15-17-33(18-16-31)73-77(69,70)71/h6-18,26,28,36-40,42,50H,19-25,27H2,1-5H3,(H2,49,60)(H,51,61)(H,52,58)(H,53,59)(H,54,63)(H,55,64)(H,56,62)(H,66,67,68)(H,69,70,71)/t28-,36+,37+,38+,39+,40+,42+/m1/s1 |
| Standard InChI Key | YENMFBYMULJGLU-BOFCPEKLSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O |
| Canonical SMILES | CC(C(C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C)OS(=O)(=O)O |
Introduction
Structural and Chemical Characteristics
Physicochemical Properties
Key physicochemical properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1150.3 g/mol |
| Sulfation Sites | Tyr-2, Thr-7 |
| Key Modifications | N-Methyl-Phe-8 |
| Solubility | High in aqueous buffers |
The sulfation at Tyr-2 and Thr-7 contributes to a calculated isoelectric point (pI) of ~3.5, enhancing solubility in physiological pH ranges.
Synthesis and Industrial Production
Solid-Phase Peptide Synthesis (SPPS)
The synthesis employs Fmoc (fluorenylmethyloxycarbonyl)-based SPPS on 2-chlorotrityl (Clt) resin, which minimizes acid-induced desulfation during cleavage . Key steps include:
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Resin Loading: Fmoc-Asp-Phe-NH2 is anchored to Clt resin via its C-terminus.
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Chain Elongation: Sequential coupling of Fmoc-protected amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) activation.
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Sulfation: Post-synthetic sulfation of tyrosine and threonine using sulfur trioxide complexes.
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Cleavage and Deprotection: Treatment with 90% aqueous trifluoroacetic acid (TFA) at 0°C preserves sulfate esters .
Purification and Quality Control
Purification via reversed-phase HPLC (C18 column, 10–40% acetonitrile gradient) yields >95% purity. Lyophilization produces a stable powder, with identity confirmed by MALDI-TOF mass spectrometry ().
Biological Activity and Mechanism
Cholecystokinin Receptor Binding
The peptide binds CCK1 (peripheral) and CCK2 (central) receptors with values of 0.8 nM and 2.3 nM, respectively—10-fold lower than non-sulfated analogs. Sulfation at Tyr-2 is critical for CCK1 affinity, while Thr-7 sulfation enhances CCK2 interaction.
Physiological Effects
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Pancreatic Enzyme Secretion: In rodent models, intravenous administration (1–10 nmol/kg) increases amylase output by 300%.
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Gallbladder Contraction: Induces dose-dependent bile release (EC50 = 1.2 nM) in human gallbladder tissue.
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Satiety Signaling: Central administration reduces food intake by 40% in fasting rats via CCK2-mediated hypothalamic signaling.
Research Applications
Digestive Physiology Studies
The peptide is used to model CCK’s role in fat digestion. In perfused rat pancreas preparations, it stimulates lipase secretion with an EC50 of 0.5 nM, confirming its potency.
Receptor Signaling Pathways
Studies in HEK-293 cells expressing CCK1 receptors demonstrate that the peptide activates Gαq-mediated phospholipase C (PLC) pathways, increasing intracellular by 200% within 30 seconds.
Comparative Analysis with Non-Sulfated Analogs
A comparison with Ac-Tyr-Met-Gly-Trp-Met-Thr-Phe-NH2 (non-sulfated) reveals stark differences:
| Parameter | Sulfated Peptide | Non-Sulfated Peptide |
|---|---|---|
| CCK1 Binding Affinity () | 0.8 nM | 8.5 nM |
| Amylase Stimulation (EC50) | 0.5 nM | 5.2 nM |
| Serum Half-Life (rat) | 12 min | 4 min |
Sulfation thus enhances both potency and metabolic stability .
Industrial and Therapeutic Prospects
Diagnostic Use
Labeled with Ga for PET imaging, the peptide localizes CCK1-rich tumors (e.g., insulinomas) with 90% specificity in preclinical models.
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